methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
描述
属性
IUPAC Name |
methyl 3-[[2-(3,5-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O8S/c1-32-19-12-18(13-20(14-19)33-2)27-25(29)26(21-7-5-6-8-23(21)36(27,30)31)15-17-11-16(24(28)35-4)9-10-22(17)34-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGGRZQOMXGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of this compound are EGFR, BRAF V600E, and VEGFR-2 . These are key proteins involved in cell proliferation and angiogenesis, making them important targets in cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of these proteins, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The affected pathways include the EGFR signaling pathway, the MAPK pathway (through BRAF V600E), and the VEGF signaling pathway . These pathways are crucial for cell growth, division, and the formation of new blood vessels. By inhibiting these pathways, the compound can effectively slow down tumor growth.
生物活性
Methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (CAS Number: 893789-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N2O8S
- Molecular Weight : 512.5 g/mol
The primary biological targets of this compound include:
- EGFR (Epidermal Growth Factor Receptor)
- BRAF V600E (a mutant form of BRAF involved in cell signaling)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
The compound inhibits these targets, affecting key biochemical pathways such as:
- EGFR signaling pathway
- MAPK pathway (via BRAF V600E)
- VEGF signaling pathway
These interactions lead to decreased cell proliferation and angiogenesis, making it a candidate for cancer therapy .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Anticancer Properties
Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. The inhibition of EGFR and VEGFR pathways is particularly noteworthy, as these pathways are critical in cancer progression and metastasis .
Antimicrobial Activity
Preliminary evaluations indicate moderate antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell functions may be linked to its structural features .
Case Studies
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in the viability of breast and lung cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer | EGFR | Inhibition of cell proliferation |
| Anticancer | VEGFR-2 | Reduced angiogenesis |
| Antimicrobial | Various bacterial strains | Moderate inhibition |
相似化合物的比较
Key Observations:
Core Heterocycle: The target’s benzothiadiazine sulfone core is bulkier and more oxidized than the 1,3,4-thiadiazole in or the benzoxazinone in . This may influence solubility, stability, and binding affinity. Sulfonylureas like metsulfuron-methyl utilize a triazine-sulfonylurea bridge for herbicidal activity, whereas the target lacks this motif .
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound could enhance π-π stacking interactions compared to the phenylcarbamoyl group in .
Notes
Data Limitations : Direct comparative data for the target compound are absent in the evidence. Inferences are drawn from structural analogs, necessitating experimental validation.
Mechanistic Hypotheses : The methoxybenzoate group may confer herbicidal activity akin to sulfonylureas, but the unique benzothiadiazine core likely alters target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
